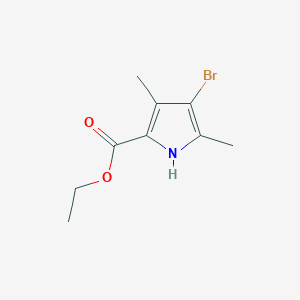

ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10761. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2/c1-4-13-9(12)8-5(2)7(10)6(3)11-8/h11H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POLBZQUAKJYNIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N1)C)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20202408 | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 4-bromo-3,5-dimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5408-07-1 | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 4-bromo-3,5-dimethyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005408071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5408-07-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 4-bromo-3,5-dimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the synthesis of ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate, a substituted pyrrole derivative of interest in medicinal chemistry and materials science. The synthetic strategy involves a two-step process commencing with the well-established Knorr pyrrole synthesis to construct the core heterocyclic scaffold, followed by selective bromination at the C4 position.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages: the formation of the pyrrole ring and its subsequent halogenation.

An In-depth Technical Guide to Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug discovery.

Core Chemical Properties

This compound is a halogenated pyrrole derivative. The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a core structural component in many biologically active molecules, including heme, chlorophyll, and vitamin B12. The presence of a bromine atom and methyl and ethyl carboxylate functional groups on the pyrrole ring suggests its potential as a versatile intermediate for the synthesis of more complex molecules and as a candidate for biological screening.

Quantitative Data Summary

| Property | Value | Source |

| IUPAC Name | This compound | Sigma-Aldrich |

| CAS Number | 5408-07-1 | Santa Cruz Biotechnology[1] |

| Molecular Formula | C₉H₁₂BrNO₂ | Santa Cruz Biotechnology[1] |

| Molecular Weight | 246.10 g/mol | Santa Cruz Biotechnology[1] |

| InChI | 1S/C9H12BrNO2/c1-4-13-9(12)8-5(2)7(10)6(3)11-8/h11H,4H2,1-3H3 | Sigma-Aldrich |

| InChIKey | POLBZQUAKJYNIF-UHFFFAOYSA-N | Sigma-Aldrich |

| SMILES | CCOC(=O)C1=C(C)C(Br)=C(C)N1 | PubChem[2] |

| Predicted XlogP | 2.7 | PubChem[2] |

Note: Melting point, boiling point, and solubility data are not currently available in the public domain and would require experimental determination.

Spectral Data

Specific spectral data such as ¹H NMR, ¹³C NMR, and IR spectra for this compound are not available in the searched literature. However, based on the known structure and data from similar pyrrole derivatives, the following spectral characteristics can be anticipated:

-

¹H NMR: Resonances for the ethyl group (a quartet and a triplet), two singlets for the two methyl groups, and a broad singlet for the N-H proton of the pyrrole ring.

-

¹³C NMR: Signals corresponding to the carbons of the ethyl group, the two methyl groups, the ester carbonyl carbon, and the four carbons of the pyrrole ring. The carbon atom attached to the bromine would show a characteristic chemical shift.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the pyrrole ring, C-H stretching of the alkyl groups, C=O stretching of the ester, and C-Br stretching.

Experimental Protocols: Synthesis

Proposed Synthesis of this compound

This proposed two-step synthesis starts with the well-established Knorr pyrrole synthesis to obtain the precursor, followed by electrophilic bromination at the C4 position.

Step 1: Synthesis of Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (Knorr Pyrrole Synthesis)

This synthesis involves the condensation of an α-amino-β-ketoester with a β-diketone. A common procedure is the reaction of ethyl acetoacetate with 2,4-pentanedione in the presence of an acid catalyst.

-

Materials: Ethyl acetoacetate, 2,4-pentanedione (acetylacetone), zinc dust, glacial acetic acid, sodium nitrite, ethanol.

-

Procedure:

-

A solution of ethyl acetoacetate in glacial acetic acid is cooled in an ice bath.

-

A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 10 °C.

-

After stirring, a mixture of 2,4-pentanedione and zinc dust is added portion-wise.

-

The reaction is stirred and may be gently warmed to complete the reaction.

-

The reaction mixture is then poured into water, and the precipitated product is collected by filtration, washed with water, and recrystallized from ethanol.

-

Step 2: Bromination of Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate

The electron-rich pyrrole ring can be brominated using a suitable brominating agent. N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation.

-

Materials: Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate, N-Bromosuccinimide (NBS), a suitable solvent (e.g., tetrahydrofuran (THF) or carbon tetrachloride).

-

Procedure:

-

Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate is dissolved in the chosen solvent in a round-bottom flask protected from light.

-

The solution is cooled in an ice bath.

-

N-Bromosuccinimide is added portion-wise with stirring.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The reaction mixture is filtered to remove succinimide.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

-

Mandatory Visualization

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of the title compound.

Potential Biological Significance and Applications

While no specific biological activity has been reported for this compound, the broader class of substituted pyrrole derivatives has attracted significant attention in medicinal chemistry due to their diverse pharmacological properties.

Antibacterial and Antifungal Activity

Numerous studies have demonstrated the potent antibacterial and antifungal activities of various pyrrole derivatives. The pyrrole scaffold is present in several natural and synthetic antimicrobial agents. The introduction of different substituents on the pyrrole ring allows for the modulation of their biological activity and spectrum. Halogenated pyrroles, in particular, have shown enhanced antimicrobial properties. Therefore, this compound represents a promising candidate for screening against a panel of pathogenic bacteria and fungi.

Anticancer Activity

The pyrrole core is a key structural motif in several approved anticancer drugs, such as Sunitinib, which is a multi-targeted tyrosine kinase inhibitor. The ability of the pyrrole ring to participate in various non-covalent interactions with biological macromolecules makes it a valuable pharmacophore in the design of enzyme inhibitors and receptor antagonists. The specific substitution pattern of this compound could confer selective cytotoxicity towards cancer cell lines, making it a valuable subject for anticancer drug discovery programs.

Safety and Handling

Safety data sheets (SDS) for this compound are not widely available. However, based on the data for structurally related brominated and pyrrole compounds, the following precautions should be observed:

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

-

Hazards: While not explicitly classified, related compounds are often irritants to the skin, eyes, and respiratory tract. The toxicological properties of this specific compound have not been thoroughly investigated.

Conclusion

This compound is a chemical compound with significant potential as a building block in organic synthesis and as a lead structure in drug discovery. While there is a notable lack of experimentally determined physicochemical data, its synthesis is feasible through established chemical methodologies. The known biological activities of related substituted pyrroles, particularly in the areas of infectious diseases and oncology, underscore the importance of further investigation into the properties and potential applications of this compound. This technical guide provides a foundational resource to stimulate and support future research endeavors in this promising area.

References

Spectroscopic and Synthetic Profile of Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate. Due to the limited availability of direct experimental spectra in public databases, this document presents a predicted spectroscopic profile based on data from structurally related compounds and established principles of spectroscopic interpretation. This guide is intended to support research and development activities where this compound is of interest.

Compound Identification

| Parameter | Value |

| IUPAC Name | This compound |

| CAS Number | 5408-07-1[1] |

| Molecular Formula | C₉H₁₂BrNO₂[1] |

| Molecular Weight | 246.10 g/mol [1] |

| Chemical Structure |  |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of known spectra of similar substituted pyrrole derivatives and fundamental spectroscopic principles.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.0 - 8.5 | br s | 1H | N-H |

| 4.35 - 4.25 | q | 2H | -OCH₂CH₃ |

| 2.28 | s | 3H | C5-CH₃ |

| 2.24 | s | 3H | C3-CH₃ |

| 1.40 - 1.30 | t | 3H | -OCH₂CH₃ |

Rationale for Prediction: The chemical shifts are estimated based on data for structurally similar pyrroles. The N-H proton is expected to be a broad singlet at a downfield chemical shift. The ethyl ester protons will exhibit a characteristic quartet and triplet pattern. The two methyl groups on the pyrrole ring are in slightly different electronic environments and are predicted to be sharp singlets with distinct chemical shifts.

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~161 | C=O (ester) |

| ~135 | C2 |

| ~128 | C5 |

| ~120 | C3 |

| ~105 | C4 |

| ~60 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

| ~12 | C5-CH₃ |

| ~11 | C3-CH₃ |

Rationale for Prediction: The predicted chemical shifts are based on the known substituent effects on the ¹³C NMR spectra of pyrrole rings. The carbonyl carbon of the ester is expected at the lowest field. The pyrrole ring carbons are assigned based on the expected electronic effects of the bromo, methyl, and ethyl carboxylate substituents.

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, broad | N-H stretch |

| 2980 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1680 | Strong | C=O stretch (ester) |

| ~1550 | Medium | C=C stretch (pyrrole ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~650 | Medium | C-Br stretch |

Rationale for Prediction: The predicted IR absorption bands are based on characteristic vibrational frequencies for the functional groups present in the molecule. A broad N-H stretch is characteristic of pyrroles. The strong carbonyl absorption is indicative of the ester group. The C-Br stretch is expected in the fingerprint region.

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 245/247 | High | [M]⁺ (Molecular ion peak with bromine isotope pattern) |

| 200/202 | Medium | [M - OCH₂CH₃]⁺ |

| 166 | High | [M - Br]⁺ |

| 121 | Medium | [M - Br - OCH₂CH₃]⁺ |

Rationale for Prediction: The mass spectrum is predicted to show a characteristic molecular ion peak with a 1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation pathways for ethyl esters include the loss of the ethoxy group. Cleavage of the C-Br bond is also a likely fragmentation pathway.

Experimental Protocols

The following is a plausible experimental protocol for the synthesis and purification of this compound based on established methods for pyrrole synthesis, such as the Knorr pyrrole synthesis.

Synthesis of this compound

This procedure is adapted from general Knorr pyrrole synthesis methodologies.

Materials:

-

Ethyl 3-oxobutanoate (ethyl acetoacetate)

-

Sodium nitrite (NaNO₂)

-

Acetic acid

-

3-Pentanone

-

Zinc dust

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Ethanol

Procedure:

-

Synthesis of Ethyl 2-oxo-3-oximinobutanoate: Ethyl acetoacetate is dissolved in glacial acetic acid and cooled in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 10 °C. The mixture is stirred for several hours and then allowed to warm to room temperature. The product is extracted with an organic solvent and purified.

-

Knorr Pyrrole Synthesis: The resulting ethyl 2-oxo-3-oximinobutanoate and 3-pentanone are dissolved in a mixture of acetic acid and ethanol. Zinc dust is added portion-wise with vigorous stirring. The reaction is heated to reflux for several hours. After cooling, the mixture is filtered, and the solvent is removed under reduced pressure to yield ethyl 3,5-dimethyl-4-ethyl-1H-pyrrole-2-carboxylate.

-

Bromination: The synthesized ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate is dissolved in dichloromethane. N-Bromosuccinimide is added portion-wise at 0 °C. The reaction is stirred at room temperature until completion, monitored by TLC.

-

Work-up and Purification: The reaction mixture is washed with aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Spectroscopic Characterization

-

¹H and ¹³C NMR: Spectra are recorded on a 400 MHz NMR spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum is recorded on a FT-IR spectrometer using a KBr pellet or as a thin film.

-

Mass Spectrometry: The mass spectrum is obtained using an EI mass spectrometer.

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthetic and analytical workflow for the target compound.

References

An In-depth Technical Guide on the NMR Analysis of Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative. Pyrrole rings are core structures in a multitude of biologically active compounds and pharmaceuticals. A thorough understanding of the structural characterization of such molecules is paramount in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules. This technical guide provides a detailed overview of the NMR analysis of this compound. Due to the limited availability of public experimental spectral data for this specific compound, this guide presents predicted ¹H and ¹³C NMR data, alongside comprehensive, generalized experimental protocols for NMR analysis.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational algorithms and provide expected values for spectral analysis. It is important to note that actual experimental values may vary depending on the solvent, concentration, and instrument used.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| NH | ~9.0 - 9.5 | broad singlet | 1H |

| -OCH₂CH₃ | ~4.3 | quartet | 2H |

| 5-CH₃ | ~2.3 | singlet | 3H |

| 3-CH₃ | ~2.2 | singlet | 3H |

| -OCH₂CH₃ | ~1.3 | triplet | 3H |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | ~161 |

| C5 | ~128 |

| C2 | ~125 |

| C3 | ~120 |

| C4 | ~100 |

| -OCH₂CH₃ | ~60 |

| -OCH₂CH₃ | ~14 |

| 5-CH₃ | ~12 |

| 3-CH₃ | ~11 |

Experimental Protocols

A standardized protocol for the acquisition of NMR spectra for small organic molecules is crucial for obtaining high-quality, reproducible data.

Sample Preparation for NMR Analysis

-

Sample Weighing: Accurately weigh approximately 5-20 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Acetone-d₆).

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

-

Homogenization: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Avoid introducing any particulate matter into the tube.

-

Internal Standard (Optional): A small amount of an internal standard, such as tetramethylsilane (TMS), can be added for precise chemical shift referencing.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Spectrometer Operation (General Workflow)

-

Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: The spectrometer will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Load a standard proton experiment.

-

Set acquisition parameters such as the number of scans (typically 8-16), spectral width, acquisition time, and relaxation delay.

-

Initiate the acquisition.

-

-

¹³C NMR Acquisition:

-

Load a standard proton-decoupled carbon experiment (e.g., zgpg30).

-

Set acquisition parameters. A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Initiate the acquisition.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID) to obtain the NMR spectrum.

-

Perform phase correction and baseline correction.

-

Calibrate the chemical shift axis using the solvent peak or the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

-

Visualizations

Molecular Structure and Atom Numbering

The following diagram illustrates the molecular structure of this compound with atoms numbered for clarity in NMR signal assignment.

Caption: Molecular structure of this compound.

NMR Analysis Workflow

This diagram outlines the general workflow for the NMR analysis of a small organic molecule.

Caption: General workflow for NMR analysis.

Mass Spectrometry of Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate. This pyrrole derivative is of interest in medicinal chemistry and drug development due to the prevalence of the pyrrole scaffold in pharmacologically active compounds. A thorough understanding of its mass spectrometric behavior is crucial for its identification, characterization, and quantification in various matrices.

Core Concepts in the Mass Spectrometry of this compound

Mass spectrometry (MS) is a powerful analytical technique for measuring the mass-to-charge ratio (m/z) of ions. The analysis of this compound by MS involves several key considerations, primarily related to its chemical structure. The presence of a bromine atom, a pyrrole ring, two methyl groups, and an ethyl carboxylate group dictates the compound's ionization and fragmentation behavior.

A hallmark of the mass spectrum of a monobrominated compound is the presence of two peaks of nearly equal intensity for the molecular ion, separated by two mass units (M+ and M+2). This is due to the natural isotopic abundance of bromine, which exists as ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).

Ionization Techniques

The choice of ionization technique is critical for the successful analysis of this compound and depends on the sample's volatility and thermal stability.

-

Electron Ionization (EI): This hard ionization technique is suitable for volatile and thermally stable compounds. It typically induces extensive fragmentation, providing a detailed "fingerprint" mass spectrum that is valuable for structural elucidation. EI is commonly coupled with Gas Chromatography (GC-MS).

-

Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for less volatile or thermally labile molecules. It generates ions from a solution, making it highly compatible with Liquid Chromatography (LC-MS). ESI typically produces protonated molecules [M+H]⁺, providing clear molecular weight information.

Predicted Fragmentation Pattern

The fragmentation of this compound is expected to proceed through several characteristic pathways, initiated by the loss of substituents from the pyrrole ring.

Under Electron Ionization (EI) , the molecular ion is expected to undergo the following key fragmentations:

-

Loss of an ethoxy radical (•OCH₂CH₃): This is a common fragmentation for ethyl esters, leading to the formation of an acylium ion.

-

Loss of an ethyl group (•CH₂CH₃): Cleavage of the ethyl group from the ester moiety.

-

Loss of ethanol (CH₃CH₂OH): Elimination of an ethanol molecule is a characteristic fragmentation of ethyl esters.[1]

-

Loss of a bromine atom (•Br): Cleavage of the carbon-bromine bond.

-

Loss of a methyl radical (•CH₃): Expulsion of one of the methyl groups attached to the pyrrole ring.

Under Electrospray Ionization (ESI) , the protonated molecule [M+H]⁺ would be the precursor ion. Collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) would likely reveal fragments arising from:

-

Loss of ethanol (CH₃CH₂OH): A neutral loss from the protonated molecule.

-

Loss of ethylene (CH₂=CH₂): Following the loss of water from the protonated ester.

-

Loss of carbon monoxide (CO): From the acylium ion formed after the initial loss of ethanol.

Data Presentation: Predicted Mass Spectral Data

The following tables summarize the predicted major ions for this compound under EI and ESI conditions.

Table 1: Predicted EI Mass Spectrum Data

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Neutral Loss |

| 259 / 261 | [M]⁺• | - |

| 214 / 216 | [M - •OCH₂CH₃]⁺ | •OCH₂CH₃ |

| 230 / 232 | [M - •CH₂CH₃]⁺ | •CH₂CH₃ |

| 213 / 215 | [M - CH₃CH₂OH]⁺• | CH₃CH₂OH |

| 180 | [M - •Br]⁺ | •Br |

| 244 / 246 | [M - •CH₃]⁺ | •CH₃ |

Table 2: Predicted ESI-MS/MS Fragmentation of [M+H]⁺

| Precursor Ion m/z (⁷⁹Br/⁸¹Br) | Product Ion m/z (⁷⁹Br/⁸¹Br) | Neutral Loss |

| 260 / 262 | 214 / 216 | CH₃CH₂OH |

| 260 / 262 | 232 / 234 | CH₂=CH₂ |

| 214 / 216 | 186 / 188 | CO |

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate mass spectrometric analysis. Below are representative protocols for GC-MS and LC-MS/MS analysis.

GC-MS Analysis Protocol

This protocol is suitable for the analysis of the volatile and thermally stable this compound.

-

Sample Preparation:

-

Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.2 µm syringe filter before injection.

-

-

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC system or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent capillary column.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 10 minutes at 280 °C.

-

-

MS Ion Source: Electron Ionization (EI) at 70 eV.

-

MS Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

LC-MS/MS Analysis Protocol

This protocol is ideal for the analysis of less volatile or for quantification in complex matrices.

-

Sample Preparation:

-

Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

-

For biological samples, a protein precipitation step (e.g., with cold acetonitrile) followed by centrifugation is recommended.

-

Filter the supernatant through a 0.2 µm syringe filter.

-

-

Instrumentation and Conditions:

-

Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

-

Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer.

-

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

-

Injection Volume: 5 µL.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

Start with 5% B, hold for 1 minute.

-

Linear gradient to 95% B over 5 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 5% B and equilibrate for 2 minutes.

-

-

Flow Rate: 0.4 mL/min.

-

Ion Source: Electrospray Ionization (ESI) in positive mode.

-

Capillary Voltage: 3.0 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

-

Cone Gas Flow: 150 L/hr.

-

Desolvation Gas Flow: 800 L/hr.

-

Collision Gas: Argon.

-

Mandatory Visualization

Since no specific signaling pathways involving this compound have been identified in the literature, a logical workflow for its mass spectrometric analysis and structural elucidation is presented below.

Caption: Workflow for the mass spectrometric analysis of novel pyrrole compounds.

This comprehensive guide provides the foundational knowledge for researchers and scientists working with this compound. The detailed protocols and predicted fragmentation patterns will aid in the accurate identification and characterization of this and structurally related compounds.

References

Crystal Structure of Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate: A Search for Definitive Structural Data

A comprehensive review of publicly accessible crystallographic databases and the scientific literature reveals a notable absence of a determined crystal structure for ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate. While this pyrrole derivative is commercially available and has been referenced in chemical literature, detailed atomic coordinates and unit cell parameters derived from single-crystal X-ray diffraction analysis do not appear to have been deposited in major repositories such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD).

This technical guide addresses the current state of knowledge regarding the structural aspects of this compound, outlines the standard experimental methodologies that would be employed for its crystal structure determination, and provides context based on the analysis of closely related pyrrole structures. This information is intended for researchers, scientists, and drug development professionals who may be working with or synthesizing similar heterocyclic compounds.

Table 1: Physicochemical Properties of this compound

While crystallographic data is unavailable, other key physical and chemical properties have been reported or can be calculated.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂BrNO₂ | - |

| Molecular Weight | 246.10 g/mol | - |

| CAS Number | 5408-07-1 | - |

| Appearance | White to off-white crystalline powder | Commercial Suppliers |

| Melting Point | Not consistently reported | - |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol | General knowledge of similar compounds |

Experimental Protocols for Crystal Structure Determination

The definitive determination of the crystal structure of this compound would necessitate the following experimental workflow.

Synthesis and Purification

The synthesis of this compound typically follows established methods for pyrrole synthesis, such as the Knorr or Hantzsch pyrrole synthesis, followed by bromination. A general synthetic approach is outlined below.

starting materials for ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate, a key building block in the development of various pharmaceutical compounds. This document details the necessary starting materials, optimized experimental protocols, and quantitative data to ensure successful and reproducible synthesis.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process. The initial step involves the construction of the pyrrole ring via a Knorr-type pyrrole synthesis to yield the precursor, ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate. This is followed by the regioselective bromination of the pyrrole ring at the 4-position to afford the final product.

Caption: Overall synthetic pathway for this compound.

Step 1: Knorr Pyrrole Synthesis of Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate

The Knorr pyrrole synthesis is a classic and efficient method for the preparation of substituted pyrroles.[1][2] In this procedure, ethyl acetoacetate is first converted in situ to ethyl 2-oximinoacetoacetate, which then condenses with acetylacetone in the presence of a reducing agent, typically zinc dust, to form the pyrrole ring.[2]

Starting Materials and Reaction Conditions

| Reactant/Reagent | Molar Mass ( g/mol ) | Molar Ratio | Typical Quantity |

| Ethyl Acetoacetate | 130.14 | 1.0 | 26.0 g (0.2 mol) |

| Acetylacetone | 100.12 | 1.0 | 20.0 g (0.2 mol) |

| Sodium Nitrite (NaNO₂) | 69.00 | 1.0 | 13.8 g (0.2 mol) |

| Zinc (Zn) dust | 65.38 | 2.0 | 26.2 g (0.4 mol) |

| Glacial Acetic Acid | 60.05 | Solvent | ~200 mL |

Experimental Protocol

-

Preparation of the Reaction Mixture: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve ethyl acetoacetate (1.0 eq) in glacial acetic acid. Cool the mixture to 0-5°C in an ice-salt bath.

-

Formation of Ethyl 2-oximinoacetoacetate: Dissolve sodium nitrite (1.0 eq) in a minimal amount of water and add it dropwise to the cooled solution of ethyl acetoacetate over a period of 30-45 minutes, ensuring the temperature is maintained below 10°C.

-

Condensation and Cyclization: To the resulting solution, add acetylacetone (1.0 eq). Then, add zinc dust (2.0 eq) portion-wise over 30 minutes, keeping the temperature below 40°C with cooling.

-

Reaction Completion and Work-up: After the addition of zinc is complete, stir the mixture at room temperature for 1 hour, and then heat it to 80-90°C for an additional hour. Pour the hot reaction mixture into a large volume of ice-water.

-

Isolation and Purification: Collect the precipitated crude product by filtration and wash it thoroughly with water. Recrystallize the crude solid from ethanol or an ethanol-water mixture to obtain pure ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate as a crystalline solid.

Quantitative Data

| Parameter | Value |

| Reaction Time | 2-3 hours |

| Reaction Temperature | 0-90°C |

| Yield | 60-70% |

Step 2: Bromination of Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate

The second step involves the selective bromination of the synthesized pyrrole precursor at the electron-rich 4-position. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it allows for mild and regioselective bromination of the pyrrole ring.

Caption: Detailed experimental workflow for the two-step synthesis.

Starting Materials and Reaction Conditions

| Reactant/Reagent | Molar Mass ( g/mol ) | Molar Ratio | Typical Quantity |

| Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate | 181.22 | 1.0 | 18.1 g (0.1 mol) |

| N-Bromosuccinimide (NBS) | 177.98 | 1.0 | 17.8 g (0.1 mol) |

| Tetrahydrofuran (THF) | 72.11 | Solvent | ~250 mL |

Experimental Protocol

-

Preparation of the Reaction Mixture: Dissolve ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask. Cool the solution to 0°C in an ice bath and protect the reaction from light by wrapping the flask in aluminum foil.

-

Addition of Brominating Agent: In a separate flask, dissolve N-bromosuccinimide (1.0 eq) in anhydrous THF. Add this solution dropwise to the cooled pyrrole solution over a period of 30 minutes with continuous stirring.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour and then let it warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate, to afford this compound as a solid.

Quantitative Data

| Parameter | Value |

| Reaction Time | 2-4 hours |

| Reaction Temperature | 0°C to Room Temperature |

| Yield | 85-95% |

Conclusion

This technical guide outlines a reliable and high-yielding two-step synthesis for this compound. The Knorr pyrrole synthesis provides a straightforward route to the key pyrrole precursor, and subsequent regioselective bromination with NBS furnishes the desired product in excellent purity. The detailed protocols and quantitative data presented herein are intended to facilitate the efficient and reproducible production of this important synthetic intermediate for applications in pharmaceutical research and development.

References

An In-Depth Technical Guide to the Formation of Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate, a substituted pyrrole derivative of interest in medicinal chemistry and materials science. The document details the well-established Knorr pyrrole synthesis for the formation of the precursor, ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate, and the subsequent electrophilic bromination to yield the target compound. This guide includes detailed reaction mechanisms, experimental protocols, and a summary of relevant quantitative data.

Introduction

Substituted pyrroles are a critical class of heterocyclic compounds widely found in natural products and pharmaceuticals. Their unique electronic properties and ability to participate in various chemical transformations make them valuable building blocks in organic synthesis. This compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, leveraging the reactivity of the bromine substituent for cross-coupling reactions and further functionalization. This guide outlines the key synthetic steps and mechanistic details for the reliable preparation of this compound.

Reaction Mechanism

The formation of this compound is a two-step process:

-

Knorr Pyrrole Synthesis of the precursor, ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate.

-

Electrophilic Aromatic Substitution (Bromination) of the precursor to yield the final product.

Knorr Pyrrole Synthesis Mechanism

The Knorr pyrrole synthesis is a classic and efficient method for the preparation of substituted pyrroles. It involves the condensation of an α-amino-β-ketoester with a β-ketoester. In the synthesis of ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate, ethyl 2-aminoacetoacetate is reacted with pentane-2,4-dione (acetylacetone). The α-amino-β-ketoester is typically generated in situ from the corresponding oximino derivative by reduction with zinc powder in acetic acid.

The mechanism proceeds through the following key steps:

-

Formation of the Enamine: The more nucleophilic amino group of ethyl 2-aminoacetoacetate attacks one of the carbonyl groups of pentane-2,4-dione.

-

Cyclization: The resulting enamine undergoes an intramolecular cyclization by the attack of the enamine double bond onto the remaining carbonyl group.

-

Dehydration: The cyclic intermediate then undergoes dehydration to form the aromatic pyrrole ring.

Caption: Knorr Pyrrole Synthesis Pathway.

Electrophilic Bromination Mechanism

The bromination of the synthesized ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate occurs via an electrophilic aromatic substitution mechanism. The pyrrole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The reaction is typically carried out using a source of electrophilic bromine, such as molecular bromine (Br₂) in a suitable solvent like acetic acid, or N-bromosuccinimide (NBS).

The key steps of the mechanism are:

-

Generation of the Electrophile: The brominating agent provides the electrophilic bromine species (Br⁺ or a polarized Br-Br bond).

-

Nucleophilic Attack: The electron-rich pyrrole ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate (arenium ion). The attack is directed to the electron-rich 4-position.

-

Deprotonation: A base (e.g., the solvent or the counter-ion of the bromine source) removes a proton from the carbon atom to which the bromine has attached, restoring the aromaticity of the pyrrole ring and yielding the final product.

Caption: Electrophilic Bromination Pathway.

Quantitative Data

The following table summarizes the key quantitative data for the precursor and the final product. Please note that yields can vary depending on the specific reaction conditions and scale.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) |

| Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate | C₉H₁₃NO₂ | 167.21 | 118-120 | 75-85 |

| This compound | C₉H₁₂BrNO₂ | 246.10 | 145-147 | 80-90 |

Spectroscopic Data for this compound:

-

¹H NMR (CDCl₃, 400 MHz): δ 8.5-9.0 (br s, 1H, NH), 4.31 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.25 (s, 3H, CH₃), 2.23 (s, 3H, CH₃), 1.36 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 161.0, 128.5, 126.0, 118.0, 95.0, 60.0, 14.5, 12.0, 11.0.

Experimental Protocols

Synthesis of Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (Precursor)

This protocol is based on the Knorr pyrrole synthesis.

Materials:

-

Ethyl acetoacetate

-

Sodium nitrite (NaNO₂)

-

Glacial acetic acid

-

Zinc dust

-

Pentane-2,4-dione (acetylacetone)

-

Ethanol

-

Water

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve ethyl acetoacetate (1.0 eq) in glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.0 eq) in water, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. This forms the ethyl 2-oximinoacetoacetate.

-

To this solution, add pentane-2,4-dione (1.0 eq).

-

While maintaining vigorous stirring, add zinc dust portion-wise, keeping the temperature below 40 °C. The reaction is exothermic.

-

After the addition of zinc is complete, stir the reaction mixture at room temperature for 2-3 hours.

-

Pour the reaction mixture into a large volume of ice-water.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from ethanol to afford pure ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate as a crystalline solid.

Synthesis of this compound (Final Product)

This protocol describes the bromination of the precursor.

Materials:

-

Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Glacial acetic acid or Carbon tetrachloride (for NBS)

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

-

Water

-

Ethanol

Procedure using Bromine in Acetic Acid:

-

Dissolve ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (1.0 eq) in glacial acetic acid in a flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture into ice-water.

-

Decolorize any excess bromine by adding a saturated solution of sodium thiosulfate.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Collect the precipitated solid by vacuum filtration and wash with water.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Caption: Synthetic Workflow Diagram.

Conclusion

The synthesis of this compound is a robust and well-documented process. The Knorr pyrrole synthesis provides a reliable route to the necessary precursor, which can then be efficiently brominated to yield the target compound. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals in the field of organic and medicinal chemistry to produce and utilize this valuable synthetic intermediate. Careful control of reaction conditions, particularly temperature, is crucial for achieving high yields and purity.

An In-depth Technical Guide on the Stability and Storage of Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate. The information presented herein is crucial for maintaining the integrity of the compound in research and development settings. The guidance is based on the known chemical properties of pyrrole derivatives and available data on structurally related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and a closely related analogue is presented in Table 1. Understanding these properties is fundamental to predicting the compound's stability profile.

Table 1: Physicochemical Properties of this compound and a Related Compound

| Property | Value (for Ethyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate) | Reference |

| Molecular Formula | C₉H₁₂BrNO₂ | [1] |

| Molecular Weight | 246.1 g/mol | [1] |

| CAS Number | 56453-92-0 | [1] |

| Appearance | Solid (predicted) | - |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and dichloromethane. | General chemical knowledge |

Note: Data for the exact target compound is limited. The data presented is for a structurally similar isomer and should be used as a reference.

Stability Profile and Degradation Pathways

Pyrrole-containing molecules, particularly those with electron-rich rings and functional groups like esters and halogens, are susceptible to various degradation pathways. The principal degradation routes for this compound are anticipated to be oxidation, hydrolysis, and photodegradation.

Oxidative Degradation: The pyrrole ring is prone to oxidation, which can be initiated by atmospheric oxygen. This process is often autocatalytic and can lead to the formation of colored impurities and polymeric materials. The presence of electron-donating methyl groups on the pyrrole ring can increase its susceptibility to oxidation.

Hydrolytic Degradation: The ethyl ester functional group can undergo hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. The rate of hydrolysis is dependent on pH and temperature.

Photodegradation: Exposure to light, particularly in the UV region, can induce photochemical reactions, leading to the formation of degradation products. Brominated compounds can be particularly sensitive to light, which may cause the cleavage of the carbon-bromine bond.

A visual representation of the potential degradation pathways is provided in the following diagram.

Caption: Potential degradation pathways for this compound.

Recommended Storage Conditions

Based on the stability profile of related pyrrole derivatives, the following storage conditions are recommended to ensure the long-term integrity of this compound.

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | To minimize thermal degradation and slow down potential oxidative and hydrolytic reactions. Based on recommendations for 4-Bromo-1H-pyrrole-2-carboxylic acid[2]. |

| Light | Protect from light (store in an amber vial or in the dark) | To prevent photodegradation. Based on recommendations for a related dimethyl pyrrole carboxylate[3]. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | To minimize oxidative degradation. Based on recommendations for 4-Bromo-1H-pyrrole-2-carboxylic acid[2]. |

| Container | Tightly sealed, non-reactive container (e.g., glass) | To prevent exposure to moisture and air. |

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound, forced degradation studies are recommended. These studies involve subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.

4.1. General Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

Caption: A general workflow for conducting forced degradation studies.

4.2. Detailed Methodologies

The following protocols are adapted from established methods for stability testing of pyrrole derivatives.

Protocol 1: Acid and Base Hydrolysis

-

Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).

-

For acid hydrolysis, dilute an aliquot of the stock solution with 0.1 M hydrochloric acid to a final concentration of approximately 1 mg/mL.

-

For base hydrolysis, dilute an aliquot of the stock solution with 0.1 M sodium hydroxide to a final concentration of approximately 1 mg/mL.

-

Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

At specified time points, withdraw samples, neutralize (with NaOH for acidic solutions and HCl for basic solutions), and dilute with the mobile phase for HPLC analysis.

Protocol 2: Oxidative Degradation

-

Prepare a stock solution of the compound in a suitable organic solvent.

-

Dilute an aliquot of the stock solution with 3% hydrogen peroxide to a final concentration of approximately 1 mg/mL.

-

Incubate the solution at room temperature, protected from light, for a defined period.

-

At specified time points, withdraw samples and dilute with the mobile phase for HPLC analysis.

Protocol 3: Thermal Degradation

-

Place a known amount of the solid compound in a controlled temperature oven (e.g., 60°C).

-

Prepare a solution of the compound (e.g., 1 mg/mL) and place it in the same oven.

-

After a defined period, remove the samples. Dissolve the solid sample in a suitable solvent.

-

Dilute the samples with the mobile phase for HPLC analysis.

Protocol 4: Photostability Testing

-

Expose a solution of the compound (e.g., 1 mg/mL) and a sample of the solid compound to a calibrated light source (e.g., providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

A control sample should be stored in the dark under the same temperature conditions.

-

After the exposure period, prepare the samples for HPLC analysis.

4.3. Analytical Method

A stability-indicating high-performance liquid chromatography (HPLC) method is essential for separating the parent compound from its degradation products. A reverse-phase HPLC method with UV detection is generally suitable.

Table 3: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Note: This is a generic method and should be optimized for the specific compound and its potential degradants.

Summary and Recommendations

This compound is expected to be sensitive to oxidation, hydrolysis, and light. To maintain its purity and stability, it is imperative to store the compound at 2-8°C, protected from light, and under an inert atmosphere . For any application requiring long-term storage or use in solution, it is highly recommended to perform stability studies to understand its degradation profile under specific experimental conditions. The provided experimental protocols offer a framework for conducting such assessments. By adhering to these guidelines, researchers can ensure the quality and reliability of their experimental results.

References

potential biological activity of substituted pyrroles

An In-depth Technical Guide on the Potential Biological Activity of Substituted Pyrroles

Introduction

The pyrrole ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding allow it to interact with a wide array of biological targets. Found in many natural products, such as heme and chlorophyll, pyrrole derivatives have been extensively explored for their therapeutic potential.[2][3] This versatility has led to the development of numerous synthetic pyrrole-containing compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5] This technical guide provides a comprehensive overview of the significant biological activities of substituted pyrroles, focusing on quantitative data, experimental methodologies, and the underlying molecular pathways.

Anticancer Activity

Substituted pyrroles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action.[6] These mechanisms include the inhibition of tubulin polymerization, modulation of kinase activity, and induction of apoptosis.[4][7]

Inhibition of Tubulin Polymerization

Microtubules are critical components of the cytoskeleton involved in cell division, making them an attractive target for cancer therapy.[4] Certain phenylpyrroloquinolinones (PPyQs) have demonstrated potent antiproliferative activity by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[4]

Quantitative Data: Anticancer Activity of PPyQs [4]

| Compound | Cell Line | Activity | Value |

|---|---|---|---|

| Compound 2 | HeLa (Cervical Cancer) | GI₅₀ | 0.2 nM |

| HT-29 (Colon Cancer) | GI₅₀ | 0.1 nM |

| | MCF-7 (Breast Cancer) | GI₅₀ | 0.2 nM |

Kinase Inhibition

Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. Substituted pyrroles have been developed as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK), and Aurora Kinase A (AURKA).[4]

Quantitative Data: Kinase Inhibitory Activity of Pyrrolo[2,3-b]pyridines [4]

| Compound | Cell Line | Activity | Value |

|---|---|---|---|

| 17j | A549 (Lung Cancer) | GI₅₀ | 0.18 - 0.7 µM |

| HeLa (Cervical Cancer) | GI₅₀ | 0.18 - 0.7 µM |

| | MDA-MB-231 (Breast Cancer) | GI₅₀ | 0.18 - 0.7 µM |

Quantitative Data: Anticancer Activity of 3-Substituted Benzoyl-4-Substituted Phenyl-1H-pyrroles [8]

| Compound | Cell Line | Activity | Value |

|---|---|---|---|

| cpd 19 | MGC 80-3 (Gastric Cancer) | IC₅₀ | 1.0 - 1.7 µM |

| HCT-116 (Colon Cancer) | IC₅₀ | 1.0 - 1.7 µM | |

| cpd 21 | HepG2 (Liver Cancer) | IC₅₀ | 0.5 - 0.9 µM |

| DU145 (Prostate Cancer) | IC₅₀ | 0.5 - 0.9 µM |

| cpd 15 | A549 (Lung Cancer) | IC₅₀ | 3.6 µM |

Caption: Kinase inhibition by substituted pyrroles blocking ATP binding.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents.[9] Pyrrole and its fused derivatives have demonstrated significant activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[10][11]

Antibacterial Activity

Various substituted pyrroles have shown potent antibacterial effects. Their mechanism often involves interaction with essential biomolecules within the pathogens.[10]

Quantitative Data: Antibacterial Activity of Substituted Pyrroles [12]

| Compound | Organism | Activity | Value (Zone of Inhibition) |

|---|---|---|---|

| Compound 4 | S. aureus | Inhibition | 20 mm |

| B. cereus | Inhibition | 21 mm | |

| Compound 11 | S. aureus | Inhibition | 20 mm |

| B. cereus | Inhibition | 21 mm | |

| Compound 12 | S. aureus | Inhibition | 21 mm |

| B. cereus | Inhibition | 22 mm | |

| Tetracycline | S. aureus | Inhibition | 21 mm |

| (Standard) | B. cereus | Inhibition | 22 mm |

Antifungal Activity

Pyrrole derivatives, including naturally occurring compounds like pyrrolnitrin, are known for their broad-spectrum antifungal properties.[10] Synthetic derivatives have been developed that show potent activity against pathogenic fungi.

Quantitative Data: Antifungal Activity of Fused Pyrroles [10]

| Compound | Organism | Activity | Value (Zone of Inhibition) |

|---|---|---|---|

| Compound 5a | A. fumigatus | Inhibition | 24 mm |

| F. oxysporum | Inhibition | 20 mm | |

| Compound 3c | A. fumigatus | Inhibition | 22 mm |

| F. oxysporum | Inhibition | 22 mm |

| | C. albicans | Inhibition | 25 mm |

Quantitative Data: Antifungal Activity of Phenylpyrrole-Substituted Tetramic Acids [13][14]

| Compound | Organism | Activity (% Inhibition at 100 µg/mL) |

|---|---|---|

| 6a-q (Most) | Botrytis cinerea | Good |

| | Rhizoctonia solani | Good |

Caption: Workflow for antimicrobial susceptibility testing via disc diffusion.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Substituted pyrroles have been investigated as anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines.[15][16]

One study found that 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole derivatives exhibit potent anti-inflammatory effects in a mouse model of TPA-induced skin inflammation.[15] The mechanism was linked to the suppression of cytokines (IL-1β, IL-6, TNF-α) and COX-2, mediated by the inhibition of the NF-κB pathway.[15]

Quantitative Data: Anti-inflammatory Activity [17]

| Compound | Activity | Value | Comparison |

|---|---|---|---|

| Pyrrole 96 | COX Inhibition | IC₅₀ = 5.8 µM | 17x more potent than Ibuprofen |

| Pyrrole 100 | 3α-HSD Inhibition | IC₅₀ = 34 µM | More efficient than Ibuprofen in vivo |

Caption: Inhibition of the NF-κB pathway by substituted pyrroles.

Antiviral Activity

Pyrrole-based compounds, particularly fused pyrrolopyrimidine nucleoside analogues, have shown promise as antiviral agents.[4][18][19] They can act as inhibitors of viral entry or replication.

N-substituted pyrrole-based heterocycles have been identified as potent, sub-micromolar inhibitors of filoviral entry, effective against Ebola, Sudan, and Marburg viruses.[20]

Quantitative Data: Antiviral Activity of Pyrrolo[2,3-d]pyrimidines [18]

| Compound | Virus | Activity | Value |

|---|---|---|---|

| 18-20 | Human Cytomegalovirus (HCMV) | Active | >5 log reduction at 10-100 µM |

| Herpes Simplex Virus 1 (HSV-1) | Active | >5 log reduction at 10-100 µM |

| 19 | Murine Cytomegalovirus (in vivo) | Survival | 14/15 animals at 5.6 mg/kg |

Other Biological Activities

Antimalarial Activity

Pyrrolone derivatives have been identified as potent antimalarials, showing high activity against chloroquine-resistant strains of Plasmodium falciparum.[21][22]

Quantitative Data: Antimalarial Activity of Pyrrolones [21]

| Compound | Organism | Activity | Value |

|---|---|---|---|

| Compound 29 | P. falciparum K1 | EC₅₀ | < 10 nM |

| Compound 44 | P. falciparum K1 | EC₅₀ | < 10 nM |

Enzyme Inhibition

Beyond kinases, substituted pyrroles can inhibit other classes of enzymes.

-

Aldose Reductase: Derivatives of pyrrol-1-ylacetic acid act as aldose reductase inhibitors, which is relevant for managing diabetic complications.[23]

-

Tyrosinase: 2-Cyanopyrrole derivatives are effective tyrosinase inhibitors, with potential applications in cosmetics and food preservation. Compound A12 showed an IC₅₀ of 0.97 µM, significantly more potent than the reference inhibitor kojic acid.[24]

-

Xanthine Oxidase: Pyrrole carboxamide derivatives have been identified as novel xanthine oxidase inhibitors.[25]

Experimental Protocols

Antimicrobial Susceptibility Testing (Disc Diffusion Method)[12]

-

Medium Preparation: A suitable medium, such as Mueller-Hinton agar (MHA), is prepared and sterilized.

-

Inoculation: The surface of the MHA plates is uniformly inoculated with a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

-

Disc Application: Sterile paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). A negative control (solvent only) and a positive control (standard antibiotic like tetracycline) are also prepared. The discs are then placed onto the inoculated agar surface.

-

Incubation: Plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Data Collection: The diameter of the zone of complete inhibition around each disc is measured in millimeters (mm). A larger zone diameter indicates greater antimicrobial activity.

In Vitro Antiproliferative Assay (MTT Assay)[8]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The next day, the culture medium is replaced with fresh medium containing various concentrations of the substituted pyrrole compounds. A control group receives medium with the vehicle (e.g., DMSO) only.

-

Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductase convert the yellow MTT into purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Data Analysis: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the control, and the GI₅₀ or IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined by plotting a dose-response curve.

TPA-Induced Mouse Ear Edema (In Vivo Anti-inflammatory Assay)[15]

-

Animal Model: Male ICR mice are typically used.

-

Treatment: The test compound (e.g., compound 4) or a standard drug (e.g., celecoxib), dissolved in a vehicle like acetone, is topically applied to the inner and outer surfaces of the right ear of each mouse. The left ear receives the vehicle alone.

-

Induction of Inflammation: After a short period (e.g., 30 minutes), a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) is applied to the right ear of all mice to induce inflammation.

-

Evaluation of Edema: After a set time (e.g., 6 hours), the mice are euthanized, and circular sections are punched out from both the right (treated) and left (control) ears.

-

Data Analysis: The weight of each ear punch is measured. The degree of edema is quantified by the difference in weight between the right and left ear punches. The percentage inhibition of edema by the test compound is calculated relative to the TPA-only control group.

Conclusion

The substituted pyrrole scaffold is a remarkably versatile and pharmacologically significant structure.[5] The evidence presented highlights its potential in developing novel therapeutics for a wide range of diseases, from cancer and infectious diseases to inflammatory conditions. The diverse mechanisms of action, including enzyme inhibition and modulation of critical signaling pathways, underscore the importance of this heterocyclic core. Future research focused on structure-activity relationship (SAR) optimization and preclinical development will be crucial in translating the demonstrated potential of these compounds into clinically effective drugs.

References

- 1. biolmolchem.com [biolmolchem.com]

- 2. journal.uctm.edu [journal.uctm.edu]

- 3. researchgate.net [researchgate.net]

- 4. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benthamscience.com [benthamscience.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. acgpubs.org [acgpubs.org]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, Characterization, and Antifungal Activity of Phenylpyrrole-Substituted Tetramic Acids Bearing Carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory activity effect of 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole on TPA-induced skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Substituted pyrroles based on ketones: prospects of application and advances in synthesis | Russian Chemical Reviews [rcr.colab.ws]

- 18. Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and antiviral activity of some acyclic and C-acyclic pyrrolo[2,3-d]pyrimidine nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. N-substituted Pyrrole-based Heterocycles as Broad-spectrum Filoviral Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Structure–Activity Relationship Studies of Pyrrolone Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Substituted pyrrol-1-ylacetic acids that combine aldose reductase enzyme inhibitory activity and ability to prevent the nonenzymatic irreversible modification of proteins from monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Frontiers | Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors [frontiersin.org]

- 25. Xanthine oxidase inhibitory activity of new pyrrole carboxamide derivatives: In vitro and in silico studies [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate, with the CAS Number 5408-07-1, is a substituted pyrrole derivative.[1][2][3][4] Pyrroles are five-membered aromatic heterocyclic compounds that are fundamental constituents of many biologically significant molecules, including heme, chlorophyll, and vitamin B12. Substituted pyrroles like the title compound serve as crucial building blocks in organic synthesis, particularly in the construction of more complex macrocyclic structures such as porphyrins and their analogs. These larger structures have applications in diverse fields, including medicinal chemistry, materials science, and catalysis. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 5408-07-1 | [1][2][3][4] |

| Molecular Formula | C₉H₁₂BrNO₂ | [2] |

| Molecular Weight | 246.101 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | CCOC(=O)C1=C(C)C(Br)=C(C)N1 | [5] |

| InChI Key | POLBZQUAKJYNIF-UHFFFAOYSA-N | [2] |

| Physical Form | Solid | [6] |

| Purity | >95% | [6] |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [6] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a quartet around 4.2-4.3 ppm and a triplet around 1.3-1.4 ppm), two distinct singlets for the two methyl groups on the pyrrole ring (around 2.2-2.5 ppm), and a broad singlet for the N-H proton (typically in the range of 8.0-9.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester (around 160-165 ppm), the carbons of the pyrrole ring (in the aromatic region, approximately 110-140 ppm), the carbons of the ethyl group (around 60 ppm for the O-CH₂ and 14 ppm for the CH₃), and the carbons of the methyl groups attached to the ring (around 10-15 ppm).[7][8][9]

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (a broad peak around 3300-3400 cm⁻¹), C-H stretching (aliphatic, below 3000 cm⁻¹), a strong C=O stretching from the ester group (around 1680-1700 cm⁻¹), and C=C and C-N stretching bands characteristic of the pyrrole ring.

Experimental Protocols: Synthesis

The synthesis of polysubstituted pyrroles can be achieved through various methods, with the Knorr pyrrole synthesis and its modifications being one of the most common. A general and adaptable protocol for the synthesis of a related compound, diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate, involves the condensation of an α-amino-β-ketoester with a β-ketoester.

General Knorr Pyrrole Synthesis Protocol:

-

Preparation of the α-amino-β-ketoester: This intermediate is often prepared in situ. For example, by the reduction of an α-oximino-β-ketoester.

-

Condensation Reaction: The α-amino-β-ketoester is then reacted with a β-ketoester in the presence of a condensing agent, such as zinc dust in acetic acid.

-

Work-up and Purification: The reaction mixture is typically poured into water, and the precipitated crude product is collected by filtration. Purification is usually achieved by recrystallization from a suitable solvent like ethanol.

For the specific synthesis of this compound, a plausible approach would involve the bromination of a pre-formed pyrrole ring.

Illustrative Bromination Protocol:

-

Dissolution: Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate would be dissolved in a suitable solvent, such as glacial acetic acid or a chlorinated solvent like dichloromethane.

-

Bromination: A brominating agent, such as N-bromosuccinimide (NBS) or bromine in acetic acid, would be added portion-wise to the solution at a controlled temperature, often at or below room temperature, to prevent over-bromination.

-

Monitoring: The reaction progress would be monitored by thin-layer chromatography (TLC).

-

Quenching and Extraction: Upon completion, the reaction would be quenched, for example, by the addition of a sodium thiosulfate solution. The product would then be extracted with an organic solvent.

-

Purification: The organic layer would be washed, dried, and the solvent evaporated. The resulting crude product would be purified by column chromatography or recrystallization.

Applications in Organic Synthesis

This compound is a valuable intermediate in the synthesis of more complex heterocyclic systems, most notably porphyrins. The bromine atom at the 4-position provides a handle for further functionalization through cross-coupling reactions, while the ester group can be hydrolyzed and decarboxylated or transformed into other functional groups.

The general strategy for porphyrin synthesis often involves the condensation of pyrrole derivatives to form a linear tetrapyrrole (a bilane), which is then cyclized and oxidized to the aromatic porphyrin macrocycle.[10][11] Methodologies such as the MacDonald [2+2] condensation or the [3+1] approach are commonly employed.[11]

Visualization of a Synthetic Workflow